1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
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Overview
Description
1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that features a pyrazole ring, a tetrahydropyrazinoindazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with acetylacetone.
Synthesis of the Tetrahydropyrazinoindazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Piperazine: The final step involves coupling the synthesized pyrazole and tetrahydropyrazinoindazole intermediates with piperazine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1H-pyrazol-1-yl)imidazo[1,2-b][1,3,4]thiadiazole: Known for its antimicrobial properties.
(1,3-diphenyl-1H-pyrazol-4-yl)triazole: Exhibits cytotoxic activity.
(1-tert-butoxycarbonyl-4-pyrazoleboronic acid pinacol ester): Used in organic synthesis.
Uniqueness
1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is unique due to its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H23N7O. Its structure features a piperazine core linked to a pyrazole and a pyrazino[1,2-b]indazole moiety. This unique combination of scaffolds may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of the target compound are summarized below:
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole and piperazine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazino[1,2-b]indazole moiety may enhance this activity by interacting with specific cellular targets.
- Antimicrobial Activity : Compounds containing pyrazole rings have shown promising results in inhibiting bacterial growth. The mechanism often involves interference with bacterial metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its activity:
Structural Feature | Influence on Activity |
---|---|
Pyrazole Ring | Enhances interaction with biological targets |
Piperazine Linkage | Facilitates binding affinity and solubility |
Substituents on Pyrazino Ring | Affect potency and selectivity against targets |
Case Studies
Several studies have investigated compounds related to the target structure:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against breast cancer cell lines. The presence of electron-withdrawing groups enhanced potency by increasing lipophilicity and improving cell membrane permeability .
- Antimicrobial Evaluation : Another study evaluated a series of piperazine-linked pyrazoles for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to improved activity compared to standard antibiotics .
- Anti-inflammatory Research : Research on similar compounds indicated that modifications at the 4-position of the piperazine ring could enhance anti-inflammatory effects by modulating cytokine release in vitro .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with enzymes involved in cancer progression and inflammation pathways .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-2-26-9-7-17(22-26)20(28)25-13-11-24(12-14-25)19-18-15-5-3-4-6-16(15)23-27(18)10-8-21-19/h7-10H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXGFZGOYZLJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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